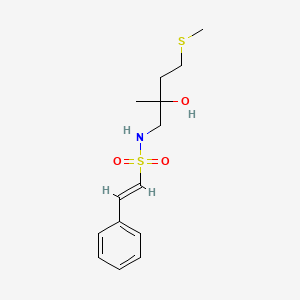

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide

Description

The compound “(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide” belongs to a class of (E)-N-aryl-2-arylethenesulfonamides, which are characterized by their sulfonamide backbone and ethene spacer.

Propriétés

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-8,11,15-16H,9-10,12H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHIBHLJDJOVLY-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃NO₃S

- Molecular Weight : 355.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation. The presence of the sulfonamide group is particularly noteworthy as it is known to enhance the compound's binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Growth inhibition |

| HT29 (Colorectal Cancer) | 12.8 | Apoptosis induction |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Case Studies

-

Case Study on Breast Cancer :

A study investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in breast cancer treatment. -

Case Study on Inflammation :

Another study focused on its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Cellular Uptake : Studies using fluorescence microscopy revealed efficient cellular uptake, which correlates with enhanced biological activity.

- Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physical Properties

Melting points (mp) and yields reflect substituent effects:

| Compound | N-Aryl Substituent | 2-Aryl Substituent | mp (°C) | Yield (%) |

|---|---|---|---|---|

| 6d | 4-Fluorophenyl | 4-Methoxyphenyl | 98–100 | 49 |

| 6e | 4-Methoxyphenyl | 2-Methoxyphenyl | 112–114 | 65 |

| 6f | 4-Methoxyphenyl | 4-Methoxyphenyl | Semi-solid | 60 |

| 6l | 4-Methoxyphenyl | 4′-Hydroxy-2′,6′-dimethoxyphenyl | 146–148 | 60 |

- Higher symmetry (e.g., 6f’s bis-4-methoxyphenyl groups) reduces crystallinity, resulting in a semi-solid state.

- Polar groups (e.g., hydroxy in 6l) increase intermolecular hydrogen bonding, elevating mp .

Spectroscopic Data

- NMR :

- HRMS : All analogs align with calculated molecular weights (e.g., 6d: [M + H]+ = 308.0703 vs. calcd. 307.0678) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.